molecular formula C11H15NO B2549411 1-(Furan-2-yl)-2-azaspiro[3.4]octane CAS No. 1851646-05-3

1-(Furan-2-yl)-2-azaspiro[3.4]octane

Cat. No.: B2549411
CAS No.: 1851646-05-3
M. Wt: 177.247
InChI Key: PNSHDXCAJGLLCA-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-azaspiro[34]octane is a spirocyclic compound that features a furan ring attached to an azaspiro structure Spirocyclic compounds are known for their unique three-dimensional structures, which often impart interesting chemical and biological properties

Preparation Methods

The synthesis of 1-(Furan-2-yl)-2-azaspiro[3.4]octane typically involves the formation of the spirocyclic structure followed by the introduction of the furan ring. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The furan ring can then be introduced through various methods, such as the reaction of a furan derivative with the spirocyclic intermediate. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(Furan-2-yl)-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: Reduction reactions can modify the azaspiro structure, potentially leading to the formation of different spirocyclic compounds.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted furans and modified spirocyclic structures.

Scientific Research Applications

1-(Furan-2-yl)-2-azaspiro[3.4]octane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activity, is ongoing.

    Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-2-azaspiro[3.4]octane exerts its effects depends on its interaction with molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azaspiro structure can interact with various biological pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(Furan-2-yl)-2-azaspiro[3.4]octane can be compared to other spirocyclic compounds and furan derivatives:

    Spirocyclic Compounds: Similar compounds include spiro[3.3]heptane and spiro[4.5]decane, which also feature spirocyclic cores but differ in ring size and substituents.

    Furan Derivatives: Compounds like 2,5-dimethylfuran and furfuryl alcohol share the furan ring but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its combination of the furan ring with the azaspiro structure, providing a distinct set of chemical and biological properties not found in other compounds.

This detailed overview highlights the significance of 1-(Furan-2-yl)-2-azaspiro[34]octane in various fields of research and its potential for future applications

Properties

IUPAC Name

3-(furan-2-yl)-2-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-6-11(5-1)8-12-10(11)9-4-3-7-13-9/h3-4,7,10,12H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSHDXCAJGLLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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